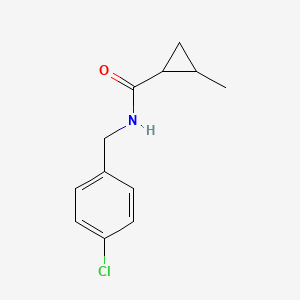

N~2~-(4-氯苄基)-N~1~-环丙基-N~2~-(甲基磺酰基)甘氨酰胺

描述

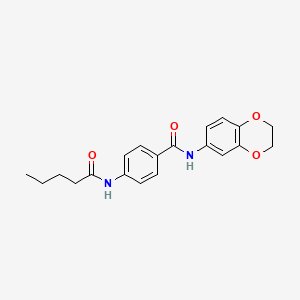

N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide is a compound characterized by the presence of sulfonyl and glycinamide functional groups. This compound is part of a broader class of chemicals that have been explored for various biochemical and pharmaceutical applications due to their unique structural properties and reactivity. The compound's relevance spans across chemical synthesis, material science, and potentially pharmacology, emphasizing the importance of understanding its chemical and physical behavior.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds typically involves the condensation of amines with sulfonyl chlorides in the presence of a base. For example, the synthesis of disulfonylamines, which share a common sulfonyl functional group with our compound of interest, can be achieved through a one-step procedure involving the condensation of RNH2 with two equivalents of MeSO2Cl, using NaH as a basic auxiliary (Schaper et al., 2001). This method showcases the general approach to incorporating sulfonyl groups into organic molecules, which could be adapted for the synthesis of N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds, such as disulfonylamines, reveals a trigonal-planar configuration around the nitrogen atom, with long C-N bonds indicative of significant electronic effects due to the sulfonyl groups. X-ray diffraction studies of these compounds show that they often form solid structures stabilized by weak intermolecular hydrogen bonds, highlighting the potential for intricate molecular interactions in crystalline forms (Schaper et al., 2001).

Chemical Reactions and Properties

The presence of both the sulfonyl and glycinamide functional groups in N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide suggests a compound that is amenable to a variety of chemical reactions. Sulfonyl groups are known for their electron-withdrawing properties, which can influence the reactivity of adjacent functional groups, including amines and amides. These properties can lead to increased susceptibility to nucleophilic attacks and participation in coupling reactions. The exact reactions and properties would depend on the specific context and reaction conditions employed.

Physical Properties Analysis

The physical properties of compounds containing sulfonyl and glycinamide groups are influenced by their molecular structure. The polarity and potential for hydrogen bonding can affect solubility in different solvents, melting points, and crystallinity. The solid-state structure often features short intramolecular C-H···O contacts and a network of weak intermolecular hydrogen bonds, as observed in related sulfonyl compounds, which can impact the compound's physical properties, including its stability and solubility (Schaper et al., 2001).

科学研究应用

四氢异喹啉的合成

研究人员基于 Weinreb 酰胺 (WA) 功能开发了用于合成 4-芳基-1,2,3,4-四氢异喹啉的合成当量物。这些合成方法利用 N-甲氧基-N-甲基-N'-苯磺酰基甘氨酰胺和类似化合物,提供了一种通过还原和酸促进环化合成 N-苯磺酰基保护的四氢异喹啉的便捷途径 (Kommidi, Balasubramaniam, & Aidhen, 2010).

除草剂的光催化转化

一项关于磺酰脲类除草剂(如氯磺隆和噻吩磺隆甲酯)的光催化转化的研究强调了在 TiO2 颗粒存在下,在紫外线 A 照射下,这些除草剂的(杂)芳香部分的快速破坏。此过程导致 s-三嗪环显着转化为氰尿酸 (Maurino, Minero, Pelizzetti, & Vincenti, 1999).

抗糖尿病和抗癌应用

一种获得多功能吡唑的方法涉及三苯甲基磺酰亚氨基氯化物(源自三苯甲胺和 N-氯苯磺酰胺)与极性亲和剂的反应。这些新型衍生物显示出作为 α-葡萄糖苷酶、丁酰胆碱酯酶和乙酰胆碱酯酶等酶的抑制剂的潜力,表明在抗糖尿病和抗癌治疗中的应用 (Mamedova 等,2019).

气液色谱法分析除草剂

已描述了一种通过重氮甲烷甲基化氯磺隆的方法,以通过气相色谱法分析磺酰脲类除草剂。该方法克服了这些除草剂的热不稳定性,并允许对其进行有效分析 (Klaffenbach, Holland, & Lauren, 1993).

破骨细胞分化的抑制

一项关于 N-苯基-甲基磺酰胺乙酰胺 (PMSA) 及其变体的研究证明了它们抑制骨髓来源巨噬细胞中破骨细胞分化的能力。发现这些化合物抑制了破骨细胞分化中涉及的信号通路,表明其作为绝经后骨质疏松症等疾病的治疗剂的潜力 (Cho 等,2020).

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(9-13(17)15-12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEXKIVEIQXFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)

![N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

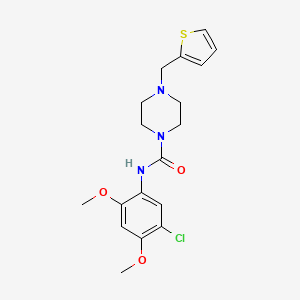

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)